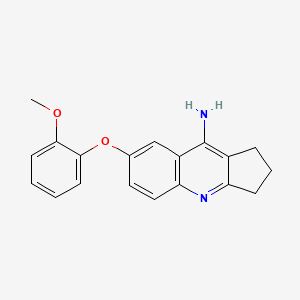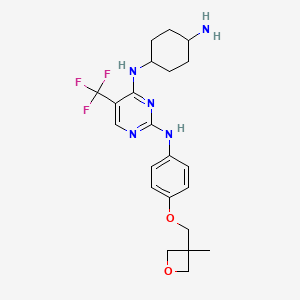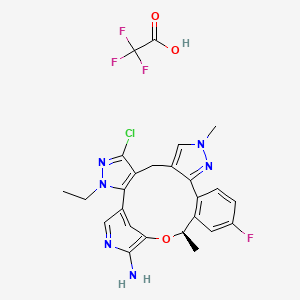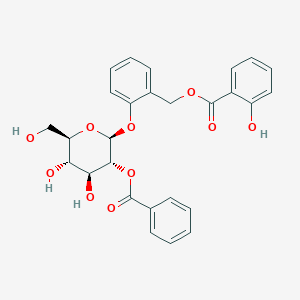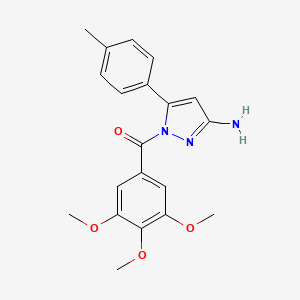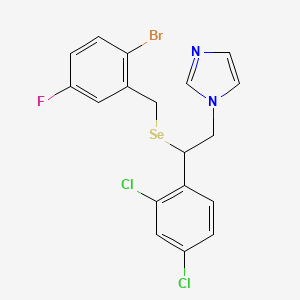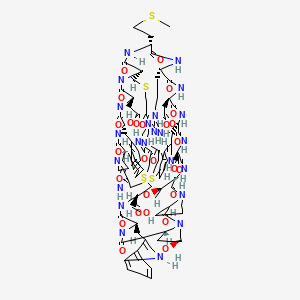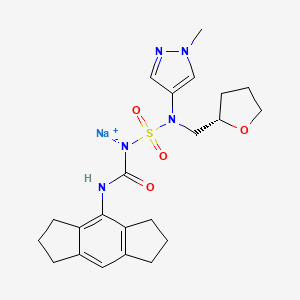
5-Androsten-3-|A-ol-17-one-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Androsten-3-|A-ol-17-one-d6 is a deuterated analog of 5-Androsten-3-|A-ol-17-one. This compound is often used in scientific research due to its stability and unique properties. The deuterium labeling allows for more precise tracking and analysis in various biochemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Androsten-3-|A-ol-17-one-d6 typically involves the introduction of deuterium atoms into the 5-Androsten-3-|A-ol-17-one molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are conducted under controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with reactors capable of handling deuterium gas safely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Androsten-3-|A-ol-17-one-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction can produce different deuterated alcohols.
Applications De Recherche Scientifique
5-Androsten-3-|A-ol-17-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Androsten-3-|A-ol-17-one-d6 involves its interaction with various molecular targets. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Androsten-3-|A-ol-17-one: The non-deuterated analog.
5β-Androstan-3β-ol-17-one: A similar steroid with different structural properties.
5α-Androstan-17β-ol-3-one: Another analog with distinct biological activities.
Uniqueness
5-Androsten-3-|A-ol-17-one-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are crucial.
Propriétés
Formule moléculaire |
C19H28O2 |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
(3S,10R,13S)-4,4,6,7,7,8-hexadeuterio-3-hydroxy-10,13-dimethyl-2,3,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1/i3D,4D2,11D2,14D |
Clé InChI |
FMGSKLZLMKYGDP-OYFVOCELSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC[C@@H](C2([2H])[2H])O)(C3CC[C@]4(C(C3(C1([2H])[2H])[2H])CCC4=O)C)C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
